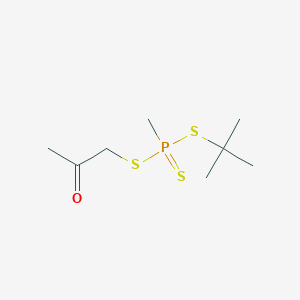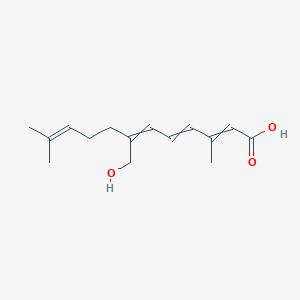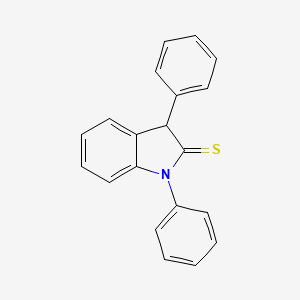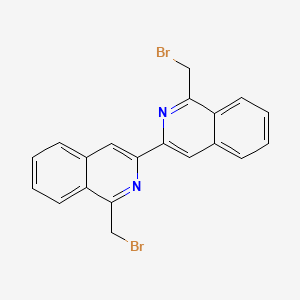
1,1'-Bis(bromomethyl)-3,3'-biisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline is an organic compound that belongs to the class of biisoquinolines It is characterized by the presence of two bromomethyl groups attached to the 1 and 1’ positions of the biisoquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline can be synthesized through a multi-step process involving the bromination of 3,3’-biisoquinoline. The typical synthetic route involves the following steps:
Formation of 3,3’-biisoquinoline: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Bromination: The 3,3’-biisoquinoline is then subjected to bromination using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 1,1’-Bis(bromomethyl)-3,3’-biisoquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted biisoquinolines.
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substituted Biisoquinolines: Products formed from nucleophilic substitution reactions.
Quinoline Derivatives: Products formed from oxidation reactions.
Methylated Biisoquinolines: Products formed from reduction reactions.
Applications De Recherche Scientifique
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Biological Research: Studied for its interactions with biological molecules and potential use as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1,1’-Bis(bromomethyl)-3,3’-biisoquinoline involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various molecular targets. The bromomethyl groups can be replaced by nucleophiles, leading to the formation of new chemical bonds and the modification of molecular structures. This reactivity makes it a valuable tool in organic synthesis and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis(bromomethyl)cyclohexane: Another compound with bromomethyl groups, but with a cyclohexane backbone instead of a biisoquinoline structure.
1,1’-Bis(bromomethyl)cyclopropane: Similar in having bromomethyl groups, but with a cyclopropane backbone.
Uniqueness
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline is unique due to its biisoquinoline backbone, which imparts distinct electronic and steric properties compared to other compounds with bromomethyl groups. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and reactivity.
Propriétés
Numéro CAS |
117330-51-5 |
|---|---|
Formule moléculaire |
C20H14Br2N2 |
Poids moléculaire |
442.1 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-[1-(bromomethyl)isoquinolin-3-yl]isoquinoline |
InChI |
InChI=1S/C20H14Br2N2/c21-11-19-15-7-3-1-5-13(15)9-17(23-19)18-10-14-6-2-4-8-16(14)20(12-22)24-18/h1-10H,11-12H2 |
Clé InChI |
MTTPJFQIRJNLHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N=C2CBr)C3=CC4=CC=CC=C4C(=N3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)

![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
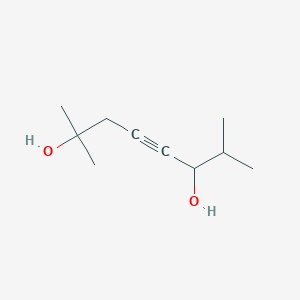
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)
![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)

